6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

Catalog No.
S11864597
CAS No.
M.F
C9H10N4S
M. Wt
206.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-t...

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-4-thione

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C9H10N4S/c1-6-3-7(2)13(12-6)8-4-9(14)11-5-10-8/h3-5H,1-2H3,(H,10,11,14)

InChI Key

GBRKSLITOPHQLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=S)N=CN2)C

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione is a compound characterized by its unique structural features, which include a pyrimidine ring substituted with a pyrazole moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The thione functional group at the 4-position of the pyrimidine ring contributes to its chemical reactivity and potential applications in medicinal chemistry.

The molecular formula for this compound is C8H10N4SC_8H_{10}N_4S, and it possesses a molecular weight of approximately 198.26 g/mol. Its structure can be represented as follows:

InChI InChI 1S C8H10N4S c1 5 7 10 6 2 11 9 8 5 12 h1 2H3 H 9 10 11 \text{InChI InChI 1S C8H10N4S c1 5 7 10 6 2 11 9 8 5 12 h1 2H3 H 9 10 11 }

Typical of thiones and heterocycles:

  • Oxidation: This can convert the thione group to a sulfone or sulfoxide.
  • Substitution Reactions: The nitrogen atoms in the pyrazole and pyrimidine rings can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The thione can react with aldehydes or ketones to form thiazolidinones or other cyclic compounds.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide) and nucleophiles (e.g., amines).

Compounds containing both pyrazole and pyrimidine moieties have been extensively studied for their biological activities. Specifically, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione has shown promise in several areas:

  • Antimicrobial Activity: It has exhibited activity against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Properties: Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione typically involves multi-step organic reactions. The following methods are commonly employed:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Pyrimidine Synthesis: Utilizing cyclization methods involving urea or thiourea derivatives.
  • Thionation: Converting a corresponding carbonyl or imine intermediate to the thione using phosphorus pentasulfide or Lawesson's reagent.

These synthetic routes often require specific conditions such as temperature control and the use of solvents like ethanol or dimethylformamide.

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione has several noteworthy applications:

  • Medicinal Chemistry: As a lead compound in drug discovery for developing new antimicrobial and anticancer agents.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against plant pathogens.
  • Material Science: Investigated for incorporation into polymers or coatings due to its unique chemical properties.

Interaction studies have revealed that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione can interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could explain its biological activities.
  • Receptor Binding: Studies suggest potential binding affinity to certain receptors associated with inflammation and cancer progression.

These interactions are crucial for understanding the mechanism of action and optimizing the compound for therapeutic applications.

Several compounds share structural similarities with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidineStructureContains chlorine substituent which may enhance biological activity.
2-Thio-N-(o-tolyl)acetamideStructureExhibits different reactivity due to the presence of an acetamide group.
4-(3,5-Dimethylpyrazolyl)-2-methylthieno(2,3-d)pyrimidineStructureIncorporates a thieno ring which may influence its pharmacological profile.

The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione lies in its specific combination of thione functionality and heterocyclic structure, contributing to distinct biological activities that may not be present in similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.06261751 g/mol

Monoisotopic Mass

206.06261751 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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